molecular formula C21H19ClFN3O3S2 B11391781 Ethyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11391781
M. Wt: 480.0 g/mol
InChI Key: OPFAZDULUMBSBK-UHFFFAOYSA-N
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Description

ETHYL 2-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the fluorophenyl and chloropyrimidine groups.

    Amidation reactions: These reactions are employed to form the amide bond between the pyrimidine and thiophene moieties.

    Esterification reactions: These reactions are used to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic processes: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

ETHYL 2-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features.

    Biological Research: It is used in studies to understand its interactions with biological targets.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which ETHYL 2-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Carfentrazone-ethyl: A similar compound with herbicidal properties.

    Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Another compound with structural similarities.

Uniqueness

ETHYL 2-(5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H19ClFN3O3S2

Molecular Weight

480.0 g/mol

IUPAC Name

ethyl 2-[[5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C21H19ClFN3O3S2/c1-4-29-20(28)16-11(2)12(3)31-19(16)26-18(27)17-14(22)9-24-21(25-17)30-10-13-7-5-6-8-15(13)23/h5-9H,4,10H2,1-3H3,(H,26,27)

InChI Key

OPFAZDULUMBSBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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